

A Comparative Guide to the Cellular Uptake Efficiency of DLPG and DOPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake efficiency of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (**DLPG**) and 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (**DOPG**). This analysis is based on established principles of lipid-based nanoparticle interactions with cells and available experimental data.

Executive Summary

The selection of lipid components is a critical determinant of a liposomal formulation's success in drug delivery, directly influencing its interaction with and uptake by target cells. Both **DLPG** and DOPG are anionic phospholipids that share the same phosphoglycerol headgroup but differ in their acyl chain characteristics. **DLPG** possesses two saturated lauroyl (12:0) chains, while DOPG features two monounsaturated oleoyl (18:1) chains. This structural difference significantly impacts the physicochemical properties of the liposomes, and consequently, their cellular uptake efficiency.

Based on the available literature, DOPG liposomes are expected to exhibit higher cellular uptake efficiency compared to **DLPG** liposomes. This is primarily attributed to the greater membrane fluidity and the longer acyl chains of DOPG, which facilitate interactions with and insertion into the cell membrane. While direct comparative quantitative data is limited, studies on various lipid compositions consistently show that unsaturation and longer acyl chains in phospholipids enhance cellular internalization.



Data Presentation: Physicochemical Properties and Cellular Uptake

The following table summarizes the key differences between **DLPG** and DOPG and their expected influence on cellular uptake based on established principles.



Feature	DLPG (1,2- dilauroyl-sn- glycero-3-phospho- rac-glycerol)	DOPG (1,2- dioleoyl-sn- glycero-3-phospho- rac-glycerol)	Impact on Cellular Uptake
Acyl Chain Length	12 carbons	18 carbons	Longer acyl chains generally lead to increased cellular uptake.[1]
Acyl Chain Saturation	Saturated	Monounsaturated	Unsaturated lipids increase membrane fluidity, which is often correlated with enhanced cellular uptake.[1]
Phase Transition Temp (°C)	~0	~ -18	A lower phase transition temperature contributes to a more fluid membrane at physiological temperatures (37°C), favoring uptake.
Expected Cellular Uptake	Lower	Higher	The combination of longer and unsaturated acyl chains in DOPG is predicted to result in more efficient cellular internalization.
Supporting Experimental Data	Quantitative data from direct comparative studies is not readily available in the reviewed literature.	Studies on HeLa cells have shown significant uptake of DOPG-containing liposomes over time, which is an active, energy-dependent	The general principle that lipid composition dictates uptake efficiency is well-supported.[1][4]



process.[2][3] For instance, the median cell fluorescence intensity, indicating uptake, steadily increases over several hours of incubation.[2]

Experimental Protocols

A standard method to quantify and compare the cellular uptake of different liposome formulations is through flow cytometry. Below is a detailed protocol for such an experiment.

Protocol: In Vitro Cellular Uptake Assay using Flow Cytometry

- 1. Materials:
- **DLPG** and DOPG liposomes encapsulating a fluorescent marker (e.g., calcein, carboxyfluorescein) or labeled with a fluorescent lipid dye (e.g., NBD-PE, Rho-PE).
- Target cell line (e.g., HeLa, A549, MCF-7) cultured in appropriate medium.
- Phosphate-buffered saline (PBS).
- Trypsin-EDTA solution.
- Fetal bovine serum (FBS).
- Flow cytometer.
- 2. Liposome Preparation:
- Prepare **DLPG** and DOPG liposomes using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution (e.g., 100 nm).



- Incorporate a fluorescent probe during the hydration step or use a fluorescently labeled lipid in the initial lipid mixture.
- Determine the lipid concentration and encapsulation efficiency.
- 3. Cell Culture and Seeding:
- Culture the chosen cell line to ~80% confluency.
- Seed the cells into 24-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.
- 4. Cellular Uptake Experiment:
- Dilute the fluorescently labeled **DLPG** and DOPG liposomes to the desired concentration (e.g., 50-100 μg/mL) in a complete cell culture medium.
- Remove the old medium from the cells and wash once with PBS.
- Add the liposome-containing medium to the respective wells. Include a control group of cells with a medium containing no liposomes.
- Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO2 incubator.
- 5. Sample Preparation for Flow Cytometry:
- After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
- Detach the cells using trypsin-EDTA.
- Neutralize the trypsin with a medium containing FBS and transfer the cell suspension to flow cytometry tubes.
- Centrifuge the cells and resuspend them in cold PBS or FACS buffer.
- 6. Flow Cytometry Analysis:

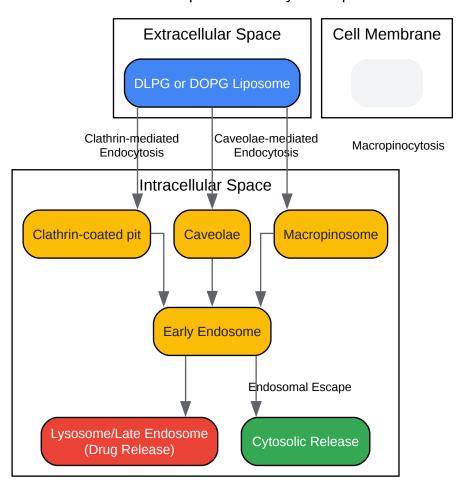


- Analyze the cell samples using a flow cytometer.
- Use the control (untreated) cells to set the baseline fluorescence.
- Measure the mean fluorescence intensity (MFI) of the cell population for each liposome formulation at each time point. The MFI is proportional to the amount of internalized liposomes.
- The percentage of fluorescently positive cells can also be quantified.

Visualization of Cellular Uptake Pathways

The cellular uptake of liposomes is a complex process that can occur through various endocytic pathways. The specific pathway can be influenced by liposome size, surface charge, and the cell type.

General Cellular Uptake Pathways for Liposomes





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Caption: General pathways for liposome cellular uptake.

Conclusion

In summary, the physicochemical properties of phospholipids are paramount in determining the cellular uptake efficiency of liposomal drug delivery systems. The longer, unsaturated acyl chains of DOPG result in a more fluidic liposomal membrane compared to the shorter, saturated chains of **DLPG**. This increased fluidity is widely understood to promote more efficient interaction with and internalization by cells. Therefore, for applications requiring high cellular uptake, DOPG-containing liposomes are likely to be the more effective choice. It is, however, recommended to perform direct comparative studies in the specific cell line of interest to confirm these expected differences in uptake efficiency.

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- To cite this document: BenchChem. [A Comparative Guide to the Cellular Uptake Efficiency
 of DLPG and DOPG Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b591199#cellular-uptake-efficiency-of-dlpg-vs-dopgliposomes]



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